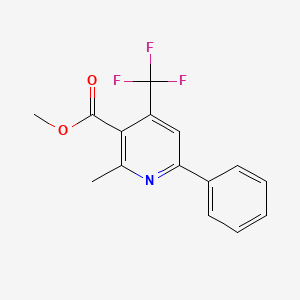

methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate" belongs to a class of compounds that have garnered interest for their potential in various applications due to their unique chemical structures and properties. These compounds, particularly those containing trifluoromethyl groups and nicotinate esters, are explored for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves novel methodologies for introducing trifluoromethyl groups into the nicotinate framework. For example, Mulder et al. (2013) developed a safe and economical synthesis for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, using a trifluoromethylation process that highlights the challenges and innovations in synthesizing such complex molecules (Mulder et al., 2013).

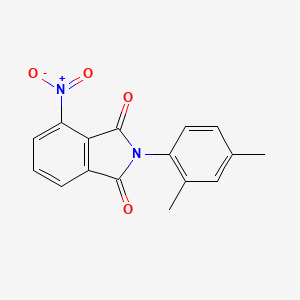

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed analysis techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. Cobo et al. (2008) analyzed similar compounds, showing the importance of understanding the molecular conformation and electronic structure to predict chemical behavior (Cobo et al., 2008).

Chemical Reactions and Properties

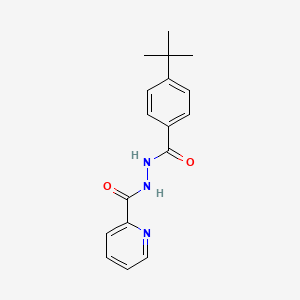

The chemical reactivity of these compounds often includes interactions with amines, glycols, and other nucleophiles, leading to a variety of derivatives with potential biological activities. The transformation of these compounds through reactions such as esterification and hydrazination is a key aspect of their chemical properties, as shown in studies by Erharuyi et al. (2015), demonstrating their antinociceptive activities (Erharuyi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the applicability of these compounds in various domains. Analysis of crystal structures, as conducted by Cobo et al. (2008), provides insight into how small changes in molecular structure can significantly affect the physical properties of these compounds.

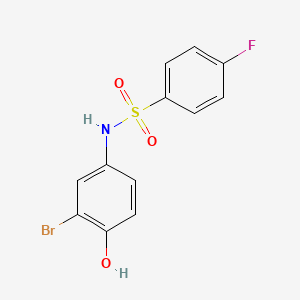

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for predicting the behavior of these compounds in biological systems or industrial processes. The study of their fluorophilicity, as investigated by Ojogun et al. (2010), helps in designing prodrugs and understanding their interaction with biological membranes (Ojogun et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-9-13(14(20)21-2)11(15(16,17)18)8-12(19-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZYPWRJQRZKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)

![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)

![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)

![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)

![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)

![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)

![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)